3-(3,4-Dimethoxyphenyl)propionic acid
Overview
Description
3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxyhydrocinnamic acid, is a monocarboxylic acid that is propanoic acid substituted by a 3,4-dimethoxyphenyl group at position 3 . It is an orally active short-chain fatty acid (SCFA) that stimulates γ globin gene expression and erythropoiesis in vivo . It is used for the β hemoglobinopathies and other anemias .
Molecular Structure Analysis
The molecular formula of 3-(3,4-Dimethoxyphenyl)propionic acid is C11H14O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular weight of 3-(3,4-Dimethoxyphenyl)propionic acid is 210.2265 . More detailed physical and chemical properties could not be found from the web search results.Scientific Research Applications
γ Globin Gene Expression
One of the key applications of 3-(3,4-Dimethoxyphenyl)propionic acid is its ability to stimulate γ globin gene expression . This property makes it a potential therapeutic agent for conditions such as β hemoglobinopathies, which are genetic blood disorders caused by mutations in the β globin gene .
Erythropoiesis
In addition to its effects on γ globin gene expression, 3-(3,4-Dimethoxyphenyl)propionic acid has also been shown to stimulate erythropoiesis, the process of producing new red blood cells . This could potentially be used to treat conditions such as anemia .
Complex Formation with Copper (II)
3-(3,4-Dimethoxyphenyl)propionic acid has been found to form complexes with copper (II) . This could have potential applications in fields such as bioinorganic chemistry, where metal complexes are often used as catalysts or structural components in biological systems .
Organic Synthesis
Given its structure, 3-(3,4-Dimethoxyphenyl)propionic acid could potentially be used as a building block in organic synthesis . Its two methoxy groups and carboxylic acid group could act as functional groups for further reactions .
Material Science
The ability of 3-(3,4-Dimethoxyphenyl)propionic acid to form complexes with metals like copper (II) could also make it useful in the field of material science . For example, metal-organic frameworks (MOFs) are a class of materials made up of metal ions or clusters coordinated to organic ligands, and this compound could potentially be used as one such ligand .
Pharmaceutical Research
Given its biological activities, 3-(3,4-Dimethoxyphenyl)propionic acid could potentially be used in pharmaceutical research . For example, its ability to stimulate γ globin gene expression and erythropoiesis could make it a potential candidate for drug development .
Safety And Hazards
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKQWQTBCTDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175294 | |
Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)propionic acid | |
CAS RN |
2107-70-2 | |
Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2107-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-dimethoxyphenyl)propanoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04208 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 2107-70-2 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76043 | |
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Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dimethoxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO32ZSP1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key metabolic pathways of 3-(3,4-Dimethoxyphenyl)propionic acid in biological systems?
A1: Research on similar compounds, specifically 3,4-dimethoxyallylbenzene (eugenol methyl ether), suggests that metabolism primarily occurs through oxidation of the side chain. This leads to the formation of metabolites like 2-hydroxy-3-(3,4-dimethoxyphenyl)-propionic acid, 3,4-dimethoxybenzoic acid, and 3,4-dimethoxycinnamic acid. These metabolites are often excreted as glycine conjugates. [] Further research is needed to confirm if 3-(3,4-Dimethoxyphenyl)propionic acid follows similar metabolic pathways.
Q2: How does the structure of 3-(3,4-Dimethoxyphenyl)propionic acid relate to its activity as a phosphodiesterase 4 (PDE4) inhibitor?
A2: Studies exploring the structure-activity relationship (SAR) of 3-(3,4-Dimethoxyphenyl)propionic acid derivatives, specifically incorporating a phthalimide group, revealed that modifications on the phthalimide moiety significantly impacted PDE4 inhibitory activity. The introduction of a sulfone group and further optimization led to the discovery of Apremilast, a potent and orally active PDE4 inhibitor. [] This highlights the crucial role of specific structural modifications in enhancing the desired biological activity.
Q3: Can 3-(3,4-Dimethoxyphenyl)propionic acid be used as a building block for synthesizing other compounds with biological activity?
A3: Yes, 3-(3,4-Dimethoxyphenyl)propionic acid has proven to be a versatile starting material in organic synthesis. Researchers successfully synthesized a series of novel hybrid compounds by combining aza-brazilin and imidazole moieties with 3-(3,4-Dimethoxyphenyl)propionic acid as the core structure. [] These hybrid compounds exhibited promising cytotoxic activity against various human tumor cell lines, highlighting the potential of using 3-(3,4-Dimethoxyphenyl)propionic acid for developing novel therapeutic agents.
Q4: What is the standard molar enthalpy of sublimation for 3-(3,4-Dimethoxyphenyl)propionic acid?
A4: Using the Knudsen mass-loss effusion technique, the standard molar enthalpy of sublimation (ΔcrgmHo) for 3-(3,4-Dimethoxyphenyl)propionic acid was determined to be 102.5 ± 1.8 kJ/mol. This value was derived from the temperature dependence of vapor pressure measurements between 352.18 K and 366.16 K. []
Q5: Are there any known analytical techniques for characterizing and quantifying 3-(3,4-Dimethoxyphenyl)propionic acid?
A5: While specific analytical methods for 3-(3,4-Dimethoxyphenyl)propionic acid are not detailed in the provided research, standard techniques employed for similar organic compounds are likely applicable. These include spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR) and Infrared (IR) spectroscopy. [, , ] Furthermore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for separation and identification, especially in biological samples. []
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